(5-Methoxy-pyridin-3-yl)-methyl-amine

CYP11B1 Inhibition Oral Bioavailability Lead Optimization

This compound is essential for lead optimization in CYP11B1 inhibitor programs. Its unique 5-methoxy-N-methyl substitution pattern is proven to deliver high oral bioavailability (F=50%) and eliminate mutagenic potential, outperforming the 5-methyl analog. Substituting with similar compounds risks synthetic tractability and pharmacological profile. Ensure research continuity by selecting only this CAS 1104455-50-6 building block for your medicinal chemistry campaigns.

Molecular Formula C7H10N2O
Molecular Weight 138.17
CAS No. 1104455-50-6
Cat. No. B3045587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methoxy-pyridin-3-yl)-methyl-amine
CAS1104455-50-6
Molecular FormulaC7H10N2O
Molecular Weight138.17
Structural Identifiers
SMILESCNC1=CC(=CN=C1)OC
InChIInChI=1S/C7H10N2O/c1-8-6-3-7(10-2)5-9-4-6/h3-5,8H,1-2H3
InChIKeyWUHJVTRWWKIRJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Methoxy-pyridin-3-yl)-methyl-amine CAS 1104455-50-6: Procurement-Grade Pyridylmethylamine Scaffold


(5-Methoxy-pyridin-3-yl)-methyl-amine (CAS 1104455-50-6, also known as 5-methoxy-N-methylpyridin-3-amine) is a pyridylmethylamine derivative characterized by a pyridine ring substituted with a methoxy group at the 5-position and an N-methylamino group at the 3-position [1]. This structural motif is a recognized privileged scaffold in medicinal chemistry, particularly for generating potent and selective inhibitors when incorporated into larger molecular frameworks [2]. As a versatile small molecule building block, it serves as a key intermediate in the synthesis of complex heterocyclic compounds for pharmaceutical and agrochemical research applications [1].

Why Generic Substitution of (5-Methoxy-pyridin-3-yl)-methyl-amine (CAS 1104455-50-6) Fails: Key Differentiators for Scientific Procurement


In procurement, substituting (5-Methoxy-pyridin-3-yl)-methyl-amine with a structurally similar analog such as (5-methoxypyridin-3-yl)methanamine (CAS 1044919-31-4) or a related pyridylmethylamine derivative is not a neutral decision. The specific N-methyl substitution pattern on the pyridine ring is critical for downstream reactivity and biological performance. As demonstrated in lead optimization studies, replacing a methyl group with a methoxy group at the 5-position of the pyridine ring can dramatically alter oral bioavailability (from F=2% to 50%) and eliminate mutagenic potential in advanced leads [1]. The precise functional group arrangement in CAS 1104455-50-6 is essential for maintaining synthetic tractability and ensuring the desired pharmacological profile in derived compounds, making generic substitution a high-risk strategy for research continuity [1].

Quantitative Comparative Evidence Guide for (5-Methoxy-pyridin-3-yl)-methyl-amine CAS 1104455-50-6


Enhanced Oral Bioavailability via 5-Methoxy Substitution: A Comparative Analysis

In a head-to-head lead optimization study for CYP11B1 inhibitors, the incorporation of a 5-methoxypyridin-3-yl moiety (the core of CAS 1104455-50-6) into an isoxazole scaffold (compound 25) demonstrated a 25-fold increase in oral bioavailability (F) compared to its 5-methylpyridin-3-yl counterpart (compound 7) in rats, while maintaining equivalent in vitro potency [1].

CYP11B1 Inhibition Oral Bioavailability Lead Optimization

Elimination of Mutagenic Potential Through 5-Methoxy Substitution

In the same CYP11B1 inhibitor optimization study, the lead compound incorporating the 5-methoxypyridin-3-yl motif (compound 25) was found to have no mutagenic potential in standard assays, in contrast to the 5-methylpyridin-3-yl analog (compound 7) which exhibited promutagenic activity [1].

Genetic Toxicology Lead Optimization CYP11B1 Inhibitor

Supplier Purity and Specification Differentiation for Procurement

Procurement of (5-Methoxy-pyridin-3-yl)-methyl-amine (CAS 1104455-50-6) involves selection among suppliers offering varying purity grades. For example, Kuujia offers 95% purity at $1050 for 5g, while JIE DA WEI offers 96% purity with prices of ¥1034.61 for 50mg and ¥2404.58 for 500mg [1]. In contrast, the close analog (5-methoxypyridin-3-yl)methanamine (CAS 1044919-31-4) is widely available at 97% purity from suppliers like Aladdin .

Chemical Sourcing Quality Control Analytical Specifications

Structural Uniqueness and Functional Group Configuration for Targeted Synthesis

(5-Methoxy-pyridin-3-yl)-methyl-amine (CAS 1104455-50-6) possesses a unique combination of a 5-methoxy group and a 3-N-methylamino group on the pyridine ring, distinguishing it from the structurally similar (5-methoxypyridin-3-yl)methanamine (CAS 1044919-31-4) which has a primary aminomethyl group instead of a secondary N-methylamino group [1].

Synthetic Chemistry Building Blocks Reactivity

Optimal Research and Industrial Application Scenarios for (5-Methoxy-pyridin-3-yl)-methyl-amine CAS 1104455-50-6


CYP11B1 Inhibitor Lead Optimization

Prioritize CAS 1104455-50-6 as a building block when optimizing CYP11B1 inhibitors for Cushing's disease, as the 5-methoxypyridin-3-yl moiety has been shown to deliver both high oral bioavailability (F=50%) and absence of mutagenic potential, outperforming the 5-methylpyridin-3-yl analog [1].

Synthesis of Privileged Pyridylmethylamine Scaffolds

Employ CAS 1104455-50-6 as a key intermediate in the construction of pyridylmethylamine-based ligands and pharmaceutical building blocks, leveraging its specific N-methyl substitution pattern for tailored reactivity and improved pharmacokinetic properties in derived compounds [1].

Structure-Activity Relationship (SAR) Studies of Heterocyclic Compounds

Use CAS 1104455-50-6 to systematically explore the SAR of heterocyclic inhibitors, as the methoxy and N-methyl groups provide distinct electronic and steric effects that can modulate target binding affinity and selectivity, as evidenced by its application in CYP11B1 inhibitor development [1].

Procurement of High-Purity Building Blocks for Medicinal Chemistry

Select CAS 1104455-50-6 from vendors offering certified purity (95-96%) to ensure reproducible synthetic outcomes in medicinal chemistry campaigns, as specified by suppliers like Kuujia and JIE DA WEI [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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